(R)-1-Benzoyl-3-methylpiperazine
Overview
Description
(R)-1-Benzoyl-3-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a chiral molecule that has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. The compound has been shown to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Copolymer Synthesis
(R)-1-Benzoyl-3-methylpiperazine is utilized in the synthesis of copolymers. For instance, copolymers of N-acryloyl-N'-methylpiperazine and methyl methacrylate have been synthesized using benzoyl peroxide as an initiator. These copolymers are analyzed using FTIR spectroscopy, indicating potential applications in material science and polymer chemistry (Gan, Deen, & Gan, 1998).
Mass Spectrometry
The compound is relevant in mass spectrometry studies. For example, fragmentation of protonated 1-benzoylamines, including 1-benzoyl-4-methylpiperazine, shows unique pathways like amide bond cleavage forming benzoyl cation and neutral amine. This insight is crucial for understanding chemical reactions and interactions in the gas phase (Chai, Shao, Wang, & Wang, 2017).
HIV-1 Inhibition
In the context of biomedical research, modifications of small molecule HIV-1 inhibitors, including compounds like 4-benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine, show potential in antiviral activity. This research underscores the importance of (R)-1-Benzoyl-3-methylpiperazine derivatives in developing novel therapeutic agents (Wang, Le, Heredia, Song, Redfield, & Wang, 2005).
Chiral Solvating Properties
The compound also has applications in chiral solvating properties. Studies involving derivatives of (R)-1-Benzoyl-3-methylpiperazine, like (S)-1-benzyl-6-methylpiperazine-2,5-dione, have demonstrated utility as chiral solvating agents in NMR spectroscopy. This application is significant for stereochemical analysis in organic chemistry (Wagger, Grdadolnik, Grošelj, Meden, Stanovnik, & Svete, 2007).
Synergistic Solvent Extraction
In the field of inorganic chemistry, compounds like 4-benzoyl-3-methyl-1-phenylpyrazol-5-one have shown synergistic effects in solvent extraction of lanthanides(III) when mixed with other compounds. This application is pivotal in separation processes and recycling of rare earth elements (Turanov, Karandashev, Kharlamov, & Bondarenko, 2014).
properties
IUPAC Name |
[(3R)-3-methylpiperazin-1-yl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-9-14(8-7-13-10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXBBYDLRSJZTE-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428836 | |
Record name | (R)-1-Benzoyl-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Benzoyl-3-methylpiperazine | |
CAS RN |
357263-39-9 | |
Record name | (R)-1-Benzoyl-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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